4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
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Description
4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C19H20BrFN2O and its molecular weight is 391.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogenated Biphenyls and Enzyme Induction : Halogenated biphenyls, including 4'-fluoro-2,3,4,5-tetrachlorobiphenyl, have been studied for their effects on microsomal drug-metabolizing enzymes. These compounds have been shown to increase activities of enzymes like benzo[a]pyrene hydroxylase and ethoxyresorufin O-deethylase, indicative of their potential for inducing specific microsomal enzymes (Bandiera et al., 1982).
Synthesis and Properties of Halogenated Benzophenones : Research has been conducted on synthesizing various halogenated benzophenones and examining their properties, such as fluorescence. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene and its unique fluorescence properties in different states demonstrate the versatility of such compounds in scientific applications (Zuo-qi, 2015).
Carbonic Anhydrase Inhibition by Bromophenols : Studies on bromophenols, including derivatives of benzophenones, have shown that these compounds can inhibit human carbonic anhydrase, an enzyme crucial in many physiological processes. This suggests potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Chemical Synthesis Techniques : Research into the chemical synthesis of various benzophenone derivatives, including those with halogen substituents, provides insight into novel methods and pathways for producing these compounds. Such studies are fundamental to advancing synthetic chemistry and developing new materials and drugs (Gilchrist & Faragher, 1976).
Photolabeling and Imaging Studies : The synthesis of benzophenone-based compounds for use in imaging studies, such as positron emission tomography and single-photon computed tomography, highlights the role of these compounds in biomedical imaging. This includes the development of radiolabeled compounds for comparative imaging studies (Li et al., 2003).
Exploring Chemoselectivity in Chemical Reactions : Research utilizing benzophenone derivatives to understand chemoselectivity in the formation of Grignard reagents provides valuable insights into reaction mechanisms and selectivity in organic synthesis (Hein et al., 2015).
Synthesis of Novel Compounds for Anti-Proliferative Activity : The synthesis of novel morpholine conjugated benzophenone analogues and their evaluation for antagonistic roles against neoplastic development underscores the potential of these compounds in cancer research and therapy (Al‐Ghorbani et al., 2017).
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSIHNHVHWCVIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643441 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-09-8 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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